molecular formula C11H15BrClNO B13504084 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride

Cat. No.: B13504084
M. Wt: 292.60 g/mol
InChI Key: ZRUDFAKPGCNWLY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The compound is characterized by the presence of a bromophenyl group attached to a butanone backbone, with a methylamino group at the second position.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with nitroethane to form 1-(4-bromophenyl)-2-nitropropene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Formation of Final Product: The resulting amine is then reacted with methylamine and a suitable ketone to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and heightened alertness and energy levels. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with monoamine transporters and receptors.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride can be compared with other substituted cathinones, such as:

    Methcathinone: Similar in structure but lacks the bromine atom on the phenyl ring.

    Mephedrone: Contains a methyl group on the phenyl ring instead of a bromine atom.

    Ethylone: Has an ethyl group on the nitrogen atom instead of a methyl group.

The presence of the bromine atom in this compound makes it unique and may influence its pharmacological properties and reactivity.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(methylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H

InChI Key

ZRUDFAKPGCNWLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)Br)NC.Cl

Origin of Product

United States

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